molecular formula C15H15N7O2 B14229142 2,6-Pyridinedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- CAS No. 625386-03-0

2,6-Pyridinedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-

Cat. No.: B14229142
CAS No.: 625386-03-0
M. Wt: 325.33 g/mol
InChI Key: KKXKXLPYFYNBSZ-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is a compound known for its role as a tridentate ligand in coordination chemistry. This compound is particularly valuable for its ability to form stable complexes with transition metals such as copper (Cu) and nickel (Ni) . Its structure consists of a pyridine ring substituted with two carboxamide groups and two pyrazolyl groups, making it an excellent candidate for various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 5-methyl-1H-pyrazole. One common method includes the use of pyridine-2,6-dicarbonyl dichloride, which reacts with 5-methyl-1H-pyrazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in solvents like ethanol or acetonitrile.

    Substitution Reactions: Use nucleophiles like amines or thiols in the presence of a base.

    Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Coordination Complexes: Metal-ligand complexes with enhanced stability and unique properties.

    Substitution Products: Derivatives with modified functional groups.

    Redox Products: Oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes by donating electron pairs from the nitrogen atoms in the pyrazolyl and carboxamide groups to the metal center . This coordination can alter the electronic properties of the metal, making it suitable for various catalytic and biological applications. In biological systems, the compound can facilitate ion transport across cell membranes, leading to changes in cellular ion concentrations and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its dual pyrazolyl groups, which enhance its ability to form stable and versatile metal complexes. This makes it particularly valuable in applications requiring robust coordination chemistry and specific electronic properties.

Properties

CAS No.

625386-03-0

Molecular Formula

C15H15N7O2

Molecular Weight

325.33 g/mol

IUPAC Name

2-N,6-N-bis(5-methyl-1H-pyrazol-3-yl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C15H15N7O2/c1-8-6-12(21-19-8)17-14(23)10-4-3-5-11(16-10)15(24)18-13-7-9(2)20-22-13/h3-7H,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24)

InChI Key

KKXKXLPYFYNBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NNC(=C3)C

Origin of Product

United States

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